Cas no 84280-28-4 (b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI))

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) structure
84280-28-4 structure
Product Name:b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
CAS-nummer:84280-28-4
MF:C37H62N2O29
MW:998.884194850922
CID:727037
PubChem ID:174367
Update Time:2025-04-19

b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • streptococcal polysaccharide Ia group B
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)]- (9CI)
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glu
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2&reg
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-->3)-O-beta-D-galactopyranosyl-(1-->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-->3)-O-[beta-D-glucopyranosyl-(1-->4)]-
    • alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-GlcNAc-(1->3)-[beta-D-Glc-(1->4)]-beta-D-Gal
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)-beta-D-galactopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranose
    • Epitope ID:141588
    • 84280-28-4
    • Q27131307
    • beta-D-Galactopyranose, O-(N-acetyl-alpha-neuraminosyl)-(2-3)-O-beta-D-galactopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-3)-O-(beta-D-glucopyranosyl-(1-4))-
    • DTXSID201099442
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose
    • alpha-Neup5Ac-(2->3)-beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->3)-[beta-D-Glcp-(1->4)]-beta-D-Galp
    • CHEBI:61712
    • b-D-Galactopyranose, O-(N-acetyl-a-neuraminosyl)-(2®3)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®4)]- (9CI)
    • Inchi: 1S/C37H62N2O29/c1-9(45)38-17-11(47)3-37(36(58)59,67-29(17)19(49)12(48)4-40)68-30-21(51)14(6-42)62-35(26(30)56)64-27-15(7-43)63-33(18(22(27)52)39-10(2)46)66-31-25(55)32(57)60-16(8-44)28(31)65-34-24(54)23(53)20(50)13(5-41)61-34/h11-35,40-44,47-57H,3-8H2,1-2H3,(H,38,45)(H,39,46)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24+,25+,26+,27+,28-,29+,30-,31+,32+,33-,34-,35-,37-/m0/s1
    • InChI-sleutel: JTFSWAXKFBZNJE-IXANPYFWSA-N
    • LACHT: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@]1(C(=O)O)C[C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O1)NC(C)=O)O)O)[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O[C@@H]1[C@H]([C@H](O)O[C@H](CO)[C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 998.344
  • Monoisotopische massa: 998.344
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 19
  • Aantal waterstofbondacceptatoren: 29
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1660
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 26
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -10.9
  • Topologisch pooloppervlak: 502Ų

Experimentele eigenschappen

  • Dichtheid: 1.77
  • Kookpunt: 1446.6°C at 760 mmHg
  • Vlampunt: 828.7°C
  • Brekindex: 1.677
Aanbevolen leveranciers
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd